Chemical structure of Isopilocarpic acid sodium salt vs Pilocarpine
Chemical structure of Isopilocarpic acid sodium salt vs Pilocarpine
An In-depth Technical Guide to the Chemical Structures of Isopilocarpic Acid Sodium Salt and Pilocarpine
Authored by a Senior Application Scientist
Introduction: The Critical Relationship Between Pilocarpine and its Degradants
Pilocarpine, a naturally occurring alkaloid isolated from the leaves of Pilocarpus species, is a cornerstone therapeutic agent in ophthalmology and for the treatment of xerostomia.[1] Its efficacy stems from its action as a potent parasympathomimetic agent, specifically a muscarinic acetylcholine agonist, which modulates intraocular pressure and stimulates salivary secretions.[2] However, the therapeutic utility of pilocarpine is intrinsically linked to its chemical stability. In aqueous solutions, pilocarpine is susceptible to two primary degradation pathways: epimerization and hydrolysis.[3] These reactions yield isopilocarpine and the corresponding hydrolyzed forms, pilocarpic acid and isopilocarpic acid.
Understanding the precise structural differences between the active parent drug, pilocarpine, and its significantly less active degradant, isopilocarpic acid, is paramount for drug development professionals. This guide provides an in-depth analysis of their respective chemical structures, the transformation pathway that connects them, the resulting impact on pharmacological activity, and the analytical methodologies required for their differentiation and quantification.
Section 1: Core Chemical Structures
The biological activity of pilocarpine is dictated by its unique three-dimensional structure, particularly the stereochemical arrangement of its chiral centers and the integrity of its lactone ring.
Pilocarpine: The Active Moiety
Pilocarpine is characterized by a γ-lactone ring fused to a substituted imidazole ring. The molecule possesses two chiral centers, leading to specific stereochemistry that is essential for its interaction with muscarinic receptors.
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Systematic Name (IUPAC): (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one[2]
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Core Features: It consists of a trans-substituted γ-lactone ring. The ethyl group at the C3 position and the methyl-imidazole group at the C4 position are on opposite sides of the lactone ring plane. This specific (3S, 4R) configuration is responsible for its potent pharmacological activity.
Caption: Chemical structure of Pilocarpine.
Isopilocarpic Acid Sodium Salt: The Inactive, Hydrolyzed Epimer
Isopilocarpic acid is the product of both the hydrolysis of the lactone ring and the epimerization at the C3 position of pilocarpine. The sodium salt is the typical form in basic aqueous solutions.
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Systematic Name (IUPAC): Sodium (2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoate[4]
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Core Features:
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Hydrolysis: The γ-lactone ring is opened, forming a carboxylate (COO⁻Na⁺) and a primary alcohol (-CH₂OH).
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Epimerization: The stereocenter at the carbon bearing the ethyl group has inverted from S to R relative to the adjacent carbon. The resulting molecule has a (2R, 3R) configuration.
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Caption: Chemical structure of Isopilocarpic Acid Sodium Salt.
Comparative Physicochemical Properties
The structural changes directly translate to different physicochemical properties, which are critical for analytical separation and biological function.
| Property | Pilocarpine | Isopilocarpic Acid Sodium Salt |
| Molecular Formula | C₁₁H₁₆N₂O₂[2][5] | C₁₁H₁₇N₂NaO₃[4] |
| Molecular Weight | 208.26 g/mol [2] | 248.25 g/mol [6] |
| Core Structure | γ-lactone | Carboxylic acid + Alcohol |
| Stereochemistry | (3S, 4R) | (2R, 3R) |
| Water Solubility | Soluble | Highly Soluble |
Section 2: The Degradation Pathway: A Tale of Two Reactions
The conversion of pilocarpine to isopilocarpic acid is not a single step but a combination of two pH- and temperature-dependent, reversible reactions.[3][7] This pathway is a primary concern for the formulation and storage of pilocarpine-based drug products.
Step 1: Epimerization to Isopilocarpine
In solution, pilocarpine can undergo epimerization at the C3 carbon (the carbon atom adjacent to the carbonyl group of the lactone). This reaction involves the removal of the acidic proton at C3, formation of an enolate intermediate, and subsequent reprotonation, which can occur from either face of the planar intermediate. This leads to the formation of its diastereomer, isopilocarpine, which has a (3R, 4R) configuration.
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Causality: The acidity of the α-proton at C3 makes it susceptible to removal, particularly under basic conditions. While the reaction is reversible, the equilibrium strongly favors the formation of isopilocarpine, the more thermodynamically stable epimer.[7]
Step 2: Hydrolysis to Pilocarpic and Isopilocarpic Acids
Both pilocarpine and isopilocarpine are esters (specifically, cyclic esters or lactones) and are subject to hydrolysis. This reaction is catalyzed by acid or, more significantly, by base, cleaving the ester bond to open the lactone ring.
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Mechanism: A hydroxide ion attacks the electrophilic carbonyl carbon of the lactone. This opens the ring to form a carboxylate and a primary alcohol.
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Products:
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Hydrolysis of pilocarpine yields pilocarpic acid .
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Hydrolysis of isopilocarpine yields isopilocarpic acid .
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Caption: Degradation pathway of Pilocarpine in aqueous solution.
Section 3: Pharmacological Consequences of Structural Modification
The structural integrity of pilocarpine is non-negotiable for its biological function. The conversion to isopilocarpine or the hydrolyzed pilocarpic/isopilocarpic acids results in a near-total loss of pharmacological activity.
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Receptor Binding: The precise stereochemistry of pilocarpine allows it to fit into the binding pocket of muscarinic acetylcholine receptors. The change in stereochemistry to isopilocarpine disrupts this critical three-dimensional interaction, drastically reducing its binding affinity and efficacy.
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Structural Requirement: The closed lactone ring is also a key structural feature for activity. Its hydrolysis to the open-chain carboxylic acid form (pilocarpic or isopilocarpic acid) alters the molecule's shape and charge distribution, rendering it unable to effectively activate the receptor.[8][9]
FDA reviews of degraded pilocarpine formulations confirm that while the degradation products may not introduce significant toxicity, their presence indicates a loss of potency of the active pharmaceutical ingredient.[8]
Section 4: Validated Analytical Protocols for Differentiation
Given the critical impact of degradation on efficacy, robust analytical methods capable of separating and quantifying pilocarpine from its degradants are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.[10][11]
Experimental Protocol: Reversed-Phase HPLC
This protocol describes a self-validating system for the simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid.
Objective: To achieve baseline separation of all four compounds for accurate quantification in pharmaceutical preparations.
Methodology:
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Instrumentation:
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HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
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Chromatographic Conditions:
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Column: Phenyl-bonded stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Rationale: The phenyl phase provides unique π-π interactions that can enhance the separation of the imidazole-containing compounds compared to standard C18 columns.
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. A typical mobile phase consists of a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 2.5) and acetonitrile.
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Rationale: The low pH of the mobile phase ensures that the carboxylic acid groups of pilocarpic and isopilocarpic acids are protonated, making them less polar and allowing for better retention and peak shape on a reversed-phase column.
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Flow Rate: 1.0 mL/min.
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Detection: UV spectrophotometry at 215-220 nm.[10][12]
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Rationale: This wavelength provides good sensitivity for all compounds, which contain chromophores but lack strong absorbance at higher wavelengths.
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Column Temperature: 35°C.[13]
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Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
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Standard and Sample Preparation:
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Standard Solution: Prepare a stock solution containing known concentrations of USP-grade Pilocarpine, Isopilocarpine, Pilocarpic Acid, and Isopilocarpic Acid in the mobile phase.
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Sample Solution: Dilute the drug product formulation with the mobile phase to a concentration within the linear range of the assay.
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System Suitability Testing (SST):
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Before sample analysis, inject the standard solution multiple times.
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Acceptance Criteria:
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Resolution (Rs): The resolution between adjacent peaks (e.g., pilocarpine and isopilocarpine) must be > 2.0.
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Tailing Factor (T): The tailing factor for the pilocarpine peak should be ≤ 2.0.
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Relative Standard Deviation (RSD): The RSD for the peak areas from replicate injections must be ≤ 2.0%.
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Rationale: SST ensures the chromatographic system is performing adequately to provide accurate and precise results before committing to sample analysis.
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Caption: Experimental workflow for HPLC analysis.
Conclusion
The chemical distinction between the active drug pilocarpine and its degradation product, isopilocarpic acid, is a clear illustration of structure-activity relationships in pharmacology. The transformation involves both a change in stereochemistry (epimerization) and a disruption of a key functional group (lactone hydrolysis). These seemingly minor molecular changes lead to a profound loss of biological activity, underscoring the necessity for stringent stability testing and the use of validated, high-resolution analytical techniques like HPLC in the development and quality control of pilocarpine-based pharmaceuticals. For researchers and drug development professionals, a deep understanding of these structures and their interconversion is fundamental to ensuring the safety, efficacy, and stability of this vital medication.
References
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ResearchGate. (n.d.). Chemical structure of pilocarpine HCl. Retrieved from [Link]
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PubMed. (1984). Separation and analysis of pilocarpine, isopilocarpine, and pilocarpic acid by reverse phase liquid chromatography: collaborative study. Retrieved from [Link]
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PubMed. (1985). High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations. Retrieved from [Link]
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PubMed. (1981). Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography. Retrieved from [Link]
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PubMed. (1985). Quantitative determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography. Retrieved from [Link]
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